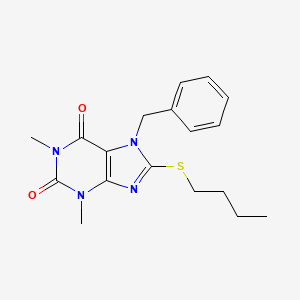
7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the class of xanthine derivatives Xanthines are known for their biological activity, particularly as stimulants and bronchodilators
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of theophylline derivatives. One common method includes the reaction of 1,3-dimethylxanthine with benzyl bromide and butylthiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: The benzyl and butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted xanthine derivatives depending on the nucleophile used.
科学研究应用
7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other xanthine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system and cardiovascular system.
作用机制
The mechanism of action of 7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. The compound may also interact with adenosine receptors, affecting neurotransmission and cardiovascular function .
相似化合物的比较
Similar Compounds
Theophylline: A natural xanthine derivative used as a bronchodilator.
Theobromine: Another natural xanthine found in cocoa, with stimulant properties.
Caffeine: A well-known stimulant found in coffee and tea.
Uniqueness
7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the benzyl and butylthio groups may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a therapeutic agent .
生物活性
7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative known for its potential biological activities. This compound has garnered interest in pharmacology due to its structural similarities with known bioactive molecules and its diverse pharmacological properties.
- Molecular Formula : C18H22N4O2S
- Molar Mass : 358.46 g/mol
- CAS Number : 137766-81-5
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its purine structure allows it to mimic natural nucleotides, potentially influencing nucleic acid metabolism and cellular proliferation.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs).
Antioxidant Properties
The compound has shown promising antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
In vivo studies have reported that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing inflammatory diseases.
Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Study 2: Antioxidant Activity Assessment
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound significantly reduced malondialdehyde (MDA) levels while increasing glutathione (GSH) levels, indicating enhanced cellular antioxidant capacity.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
7-benzyl-8-butylsulfanyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-4-5-11-25-17-19-15-14(16(23)21(3)18(24)20(15)2)22(17)12-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSLVSSMCQNQPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














